molecular formula C15H11BrO3 B1292225 2-Acetoxy-3'-bromobenzophenone CAS No. 890099-19-1

2-Acetoxy-3'-bromobenzophenone

Cat. No.: B1292225
CAS No.: 890099-19-1
M. Wt: 319.15 g/mol
InChI Key: SUEBNPWXWZISEX-UHFFFAOYSA-N
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Description

2-Acetoxy-3'-bromobenzophenone, also known as bromobenzophenone acetate, is a versatile organic compound that has been used in a variety of scientific applications. It is a colorless solid with a melting point of 64-66°C and a boiling point of 175-176°C. Bromobenzophenone acetate is a highly reactive compound and is used in a variety of reactions, including the synthesis of a variety of organic compounds. The compound is also used as a starting material for the synthesis of other compounds, such as dyes, pharmaceuticals, and pesticides.

Scientific Research Applications

Organic Synthesis and Material Science

Bromophenol derivatives, including compounds related to 2-Acetoxy-3'-bromobenzophenone, have been studied for their potential in organic synthesis and material science. The photoinduced C-Br homolysis of 2-bromobenzophenones, for instance, leads to Pschorr ring closure, yielding fluorenones. This reaction highlights the utility of bromophenols in synthesizing complex organic molecules and materials with potential applications in electronics and photonics (Moorthy & Samanta, 2007).

Antioxidant Properties

Research has identified bromophenol derivatives from marine algae as potent natural antioxidants. These compounds show strong scavenging activity against radicals, suggesting their application in food and pharmaceutical industries as natural preservatives or protective agents. The study by Li et al. (2011) on the marine red alga Rhodomela confervoides isolated bromophenol derivatives demonstrating significant antioxidant activities, comparable to commercial antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. Such findings underscore the potential of bromophenols, including those structurally related to this compound, in contributing to antioxidant research and application (Li et al., 2011).

Inhibition of Carbonic Anhydrase

Bromophenol derivatives have also been evaluated for their biological activities, including the inhibition of carbonic anhydrase, an enzyme involved in many physiological processes. The synthesis and biological evaluation of novel bromophenol derivatives showed inhibitory activity against carbonic anhydrase, indicating potential therapeutic applications. Such studies expand the scope of research applications for bromophenols in drug discovery and development (Akbaba et al., 2013).

Safety and Hazards

“2-Acetoxy-3’-bromobenzophenone” is labeled as an irritant . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It should be stored in a dry, cool, and well-ventilated place .

Properties

IUPAC Name

[2-(3-bromobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO3/c1-10(17)19-14-8-3-2-7-13(14)15(18)11-5-4-6-12(16)9-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEBNPWXWZISEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641565
Record name 2-(3-Bromobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-19-1
Record name 2-(3-Bromobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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